Calcipotriol monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
Calcipotriene acts as a synthetic analog of vitamin D. It binds to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily. This receptor is found on various cells, including those in the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriene modulates gene expression related to cell differentiation and proliferation, thereby reducing the abnormal growth of keratinocytes seen in psoriasis .
Cellular Effects
Calcipotriene influences several cellular processes, particularly in keratinocytes, the predominant cell type in the epidermis. It reduces the proliferation of these cells and promotes their differentiation, leading to a normalization of epidermal growth . Additionally, calcipotriene affects cell signaling pathways by interacting with the VDR, which in turn influences gene expression and cellular metabolism . This results in a reduction of the thickness and scaling of psoriatic plaques .
Molecular Mechanism
The molecular mechanism of calcipotriene involves its binding to the VDR. Once bound, the calcipotriene-VDR complex interacts with specific DNA sequences, leading to changes in gene expression . This modulation affects genes involved in cell differentiation and proliferation, thereby reducing the excessive growth of skin cells characteristic of psoriasis . Calcipotriene has a comparable affinity to calcitriol for the VDR but exhibits less than 1% of the activity in regulating calcium metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable and effective over long-term use, with minimal degradation . Excessive use can lead to elevated serum calcium levels, indicating the importance of monitoring calcium metabolism during treatment . Long-term studies have demonstrated that calcipotriene maintains its efficacy in reducing psoriatic symptoms over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of calcipotriene vary with different dosages. At therapeutic doses, calcipotriene effectively reduces the symptoms of psoriasis without significant adverse effects . At higher doses, calcipotriene can cause hypercalcemia, leading to symptoms such as vomiting, anorexia, and weakness . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .
Metabolic Pathways
Calcipotriene undergoes rapid hepatic metabolism following systemic uptake . It is metabolized to MC1046, an α,β-unsaturated ketone analog, which is further metabolized to its primary metabolite, the saturated ketone analog MC1080 . These metabolites are much less potent than the parent compound, indicating that calcipotriene’s activity is primarily due to the parent molecule .
Transport and Distribution
Calcipotriene is transported and distributed within cells and tissues through its interaction with the VDR . It is absorbed through the skin and can produce systemic effects if used excessively . The distribution of calcipotriene within the skin is crucial for its therapeutic effects, as it needs to reach the keratinocytes to exert its action .
Subcellular Localization
Calcipotriene’s subcellular localization is primarily within the nucleus, where it binds to the VDR and influences gene expression . This nuclear localization is essential for its function in modulating cell differentiation and proliferation. The presence of targeting signals and post-translational modifications may direct calcipotriene to specific compartments within the cell, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcipotriol (hydrate) is synthesized through a multi-step process that involves the modification of calcitriol. The synthesis typically includes steps such as hydroxylation, cyclization, and side-chain modification . One common method involves the use of solid lipid nanoparticles to encapsulate calcipotriol, enhancing its stability and efficacy .
Industrial Production Methods: In industrial settings, calcipotriol (hydrate) is produced using a combination of chemical synthesis and formulation techniques. The compound is often formulated into topical preparations such as creams and ointments for ease of application . The production process also involves stringent quality control measures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Calcipotriol (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of calcipotriol (hydrate) include oxidizing agents, reducing agents, and catalysts . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of calcipotriol (hydrate) include its primary metabolite, the saturated ketone analog MC1080, and other less potent metabolites . These metabolites are typically less active than the parent compound but still play a role in its overall pharmacological profile .
Scientific Research Applications
Calcipotriol (hydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of vitamin D analogs . In biology, it is used to investigate the role of vitamin D receptors in cell differentiation and proliferation . In medicine, calcipotriol (hydrate) is extensively studied for its therapeutic effects in treating psoriasis and other skin conditions .
Mechanism of Action
Calcipotriol (hydrate) exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid/thyroid receptor superfamily . This binding modulates the transcription of genes involved in cell differentiation and proliferation . In psoriasis, calcipotriol (hydrate) reduces the number of new skin cells produced and promotes the maturation of existing cells, thereby alleviating the symptoms of the condition . The precise mechanism of action is not fully understood, but it is believed to involve the regulation of calcium metabolism and the modulation of immune responses .
Comparison with Similar Compounds
Calcipotriol (hydrate) is similar to other vitamin D analogs such as calcitriol and tacalcitol . it is unique in its ability to selectively modulate the VDR with minimal effects on calcium metabolism . This makes it a safer and more effective option for long-term use in treating psoriasis . Other similar compounds include paricalcitol and maxacalcitol, which are also used in the treatment of various skin conditions .
Properties
CAS No. |
147657-22-5 |
---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
InChI |
InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1 |
InChI Key |
XBKHACNRWFKJNC-UUCFEXIBSA-N |
SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |
Isomeric SMILES |
CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcipotriol Monohydrate; Calcipotriene; |
Origin of Product |
United States |
A: Calcipotriene is a synthetic vitamin D3 analog that binds to the Vitamin D receptor (VDR). [, , ] This binding modulates the expression of genes involved in keratinocyte proliferation and differentiation, leading to normalization of these processes, which are dysregulated in psoriasis. [, , ] Additionally, Calcipotriene has been shown to influence cytokine production, leading to a decrease in pro-inflammatory interleukin-8 (IL-8) and an increase in anti-inflammatory interleukin-10 (IL-10) within psoriatic lesions. []
A: Calcipotriene has the molecular formula C27H34O3 and a molecular weight of 410.57 g/mol. []
A: Standard doses of UVA radiation can inactivate Calcipotriene, so it should be applied after, not before, UVA treatment when used in combination therapy. [, ]
A: Calcipotriene is a synthetic analog of the naturally occurring 1,25-dihydroxyvitamin D3. [, , ] Its structure allows it to bind to the vitamin D receptor (VDR), mimicking the effects of the natural ligand and leading to its therapeutic benefits in psoriasis. [, , ]
A: Calcipotriene is available in ointment, cream, scalp solution, and foam formulations. [, , , ] Cream formulations tend to be more cosmetically acceptable and less likely to stain than ointments, potentially impacting patient preference. [] Notably, a foam formulation of Calcipotriene has shown greater efficacy than a vehicle foam in treating scalp psoriasis over an 8-week period. []
A: Numerous randomized controlled trials have demonstrated the efficacy of Calcipotriene in treating psoriasis. [, , , , , , , , , , , , , , , ] These studies have shown its effectiveness in reducing plaque elevation, scaling, erythema, and overall lesion severity. [, , , , , , , , , , , , , , , ]
A: Yes, studies have shown that combining Calcipotriene with other treatments, such as topical corticosteroids, phototherapy (UVB, PUVA), or systemic agents like acitretin, cyclosporine, and methotrexate, can enhance efficacy compared to monotherapy. [, , , , , , , , , ] Additionally, some studies suggest that combination therapy may allow for a reduction in the required dosage of the other treatments, potentially minimizing their associated risks. [, , , , , , , , , ]
A: The most common side effect of Calcipotriene is mild skin irritation, particularly when applied to sensitive areas like the face. [, ] This irritation can often be managed by adjusting the frequency of application or using a different formulation. [, ]
A: High-performance liquid chromatography (HPLC) is commonly employed to evaluate the purity and stability of Calcipotriene in pharmaceutical formulations. [, ]
A: Alternative treatments for psoriasis include: * Topical Corticosteroids: These are often used as first-line therapy for their anti-inflammatory and anti-proliferative effects. [, , , ] * Tazarotene: Another topical agent, tazarotene is a retinoid that regulates keratinocyte proliferation and differentiation. [, ] * Phototherapy: This involves exposing the skin to ultraviolet (UV) light, either UVB or PUVA (psoralen plus UVA), to reduce inflammation and slow skin cell growth. [, , , ] * Systemic Medications: For more severe cases, oral or injectable medications such as methotrexate, cyclosporine, or biologic agents may be prescribed. [, , , ]
A: While the per-gram cost of Calcipotriene may be higher than some topical corticosteroids, the overall cost of therapy can be comparable when considering factors like treatment duration and potential for reducing the need for stronger medications. []
A: Calcipotriene was approved for the treatment of psoriasis in the early 1990s. [, , ] Its introduction marked a significant advancement in psoriasis therapy by offering a non-steroidal topical treatment option with a different mechanism of action. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.